5-Chloro-3-(tributylstannyl)pyridine
Description
BenchChem offers high-quality 5-Chloro-3-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(5-chloropyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUJOOLZJBTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443595 | |
| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206115-67-5 | |
| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Commercial availability of 5-Chloro-3-(tributylstannyl)pyridine
The Commercial Availability & Strategic Sourcing Guide: 5-Chloro-3-(tributylstannyl)pyridine
Part 1: Executive Strategic Overview
The "Make vs. Buy" Paradox in Organotin Reagents For medicinal chemists and process engineers, 5-Chloro-3-(tributylstannyl)pyridine (CAS: 206115-67-5) represents a classic supply chain bottleneck. While commercially available, it falls into the category of "catalog-listed but frequently backordered" reagents.
This compound is a critical building block for introducing the 5-chloro-3-pyridyl moiety , a pharmacophore often used to modulate lipophilicity and metabolic stability in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.
Core Recommendation: While purchasing is viable for milligram-scale screening, in-house synthesis is the superior strategy for scale-up (>5g) . Commercial batches of pyridyl stannanes often suffer from protodestannylation (degradation) during prolonged storage, leading to variable stoichiometry in sensitive Stille couplings.
Part 2: Chemical Profile & Commercial Landscape
Product Specifications
| Feature | Specification |
| Chemical Name | 5-Chloro-3-(tributylstannyl)pyridine |
| CAS Number | 206115-67-5 (Note: Do not confuse with 3-(tributylstannyl)pyridine, CAS 59020-10-9) |
| Molecular Formula | C₁₇H₃₀ClNSn |
| Molecular Weight | 402.59 g/mol |
| Physical State | Colorless to pale yellow oil (often darkens upon oxidation) |
| Stability | Moisture sensitive; prone to protodestannylation on acidic silica.[1] |
| Solubility | Soluble in DCM, THF, Toluene, DMF. |
Supply Chain Analysis
The commercial landscape is fragmented. Major catalog houses often act as aggregators for smaller custom synthesis labs.
-
Primary Tier (Stock likely):
-
Sigma-Aldrich (Merck): Listed as "AldrichCPR" (Rare Chemical Library). High reliability, but often long lead times (2-4 weeks).
-
Combi-Blocks: Frequently stocks the precursor (bromide) but may list the stannane as "Make-on-Demand."
-
Fluorochem / Enamine: Good sources for European/Eastern European stock.
-
-
Secondary Tier (Sourcing Agents):
-
Vendors like Chemrio or AchemBlock often list the compound but trigger a synthesis order upon purchase.
-
-
Cost Implications:
-
Commercial Price: ~$150 - $300 per 1 gram (High variance).
-
In-House Cost: ~$15 - $25 per 1 gram (based on precursor costs).
-
Part 3: Strategic Sourcing – The "Make" Option
Given the high cost and stability issues of the commercial stannane, synthesizing it from the stable, inexpensive precursor 3-Bromo-5-chloropyridine is the industry standard for reliability.
Synthesis Workflow (Visualized)
The synthesis relies on a Halogen-Lithium Exchange at cryogenic temperatures. This method is superior to Pd-catalyzed stannylation for this specific substrate due to cleaner purification.
Figure 1: The cryogenic route ensures regioselectivity, targeting the bromine specifically over the chlorine atom.
Validated Synthesis Protocol
Objective: Synthesize 5.0 g of 5-Chloro-3-(tributylstannyl)pyridine.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon.
-
Solvation: Dissolve 3-Bromo-5-chloropyridine (3.0 g, 15.6 mmol) in anhydrous Diethyl Ether (Et₂O) (60 mL).
-
Expert Note: Et₂O is preferred over THF here. THF can sometimes promote lithiation at the 2-position or facilitate ligand scrambling on the tin.
-
-
Cryogenic Exchange: Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-Butyllithium (1.6 M in hexanes, 10.7 mL, 17.1 mmol) dropwise over 15 minutes.
-
Observation: Solution typically turns yellow/orange. Stir for exactly 30 minutes. Do not extend; the lithiated pyridine is unstable.
-
-
Quench: Add Tributyltin chloride (n-Bu₃SnCl) (5.6 g, 4.6 mL, 17.1 mmol) dropwise.
-
Workup: Allow to warm to Room Temperature (RT) over 1 hour. Quench with sat. NH₄Cl. Extract with Et₂O. Dry over Na₂SO₄.
-
Purification (CRITICAL):
-
Issue: Pyridyl stannanes "streak" on standard silica gel due to the basic nitrogen interacting with silanols.
-
Solution: Use Neutral Alumina OR Triethylamine-treated Silica Gel (2% Et₃N in Hexanes).
-
Eluent: 100% Hexanes → 5% EtOAc/Hexanes.
-
Part 4: Technical Application – Stille Coupling Optimization
Using this reagent requires overcoming the electronic deactivation of the pyridine ring. The electron-withdrawing chlorine makes the C-Sn bond less nucleophilic than in phenyl stannanes.
The Catalytic Cycle & Optimization
Figure 2: The Transmetallation step is the bottleneck. Copper(I) Iodide is often required to facilitate this step for electron-poor pyridines.
Standard Operating Procedure (SOP) for Coupling
Reaction: Coupling 5-Chloro-3-(tributylstannyl)pyridine with an Aryl Bromide.
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%) is standard, but PdCl₂(PPh₃)₂ or Pd₂dba₃/XPhos are superior for sterically hindered partners.
-
Co-Catalyst: CuI (10-20 mol%) is highly recommended. It forms a transient organocopper species that transmetallates faster than the stannane.
-
Solvent: Toluene (reflux) or DMF (90°C). Toluene is cleaner; DMF is faster.
-
Additives: CsF (2.0 eq) can be used to activate the stannane (fluoride activation mechanism) if thermal conditions fail.
Part 5: Safety & Handling (E-E-A-T)
Warning: Organotin Toxicity Tributyltin compounds are neurotoxic and readily absorbed through the skin. They are also severe marine pollutants.
-
PPE: Double nitrile gloves are mandatory. Organotins permeate latex and single nitrile layers over time.
-
Quenching: All glassware must be rinsed with a base bath (KOH/EtOH) or treated with bleach to oxidize residual organotins before washing.
-
Waste: Segregate into a specific "Heavy Metal / Organotin" waste stream. Do NOT mix with general organic solvents.
-
Odor: These compounds have a distinct, unpleasant "acrid" smell. If you smell it outside the hood, containment is breached.
References
-
Sigma-Aldrich. Product Detail: 5-Chloro-3-(tributylstannyl)pyridine.[1] Retrieved from .
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Wiley.[2] (Foundational text on Stille mechanism).
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
- Dunetz, J. R., & Magano, J. (2012). Applications of the Stille Reaction in the Synthesis of Pharmaceuticals. Current Organic Chemistry. (Context for pyridyl stannane usage in drug discovery).
-
Chem-Impex. Product Detail: 3-Bromo-5-chloropyridine. Retrieved from . (Source for the precursor).
Sources
Methodological & Application
High-Precision Synthesis of 3,5-Disubstituted Pyridines via 5-Chloro-3-(tributylstannyl)pyridine
Executive Summary
5-Chloro-3-(tributylstannyl)pyridine (CAS: 206115-67-5) is a high-value bifunctional building block designed for the modular synthesis of 3,5-disubstituted pyridine scaffolds. Its utility lies in its orthogonal reactivity : the C3-stannyl group serves as a nucleophilic handle for palladium-catalyzed Stille cross-coupling, while the C5-chloro group remains intact for subsequent electrophilic activation (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination). This chemoselectivity enables the rapid construction of complex bioactive molecules, particularly kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands, without the need for protecting group manipulations.
Chemical Properties & Handling
Caution: Organotin compounds are toxic and readily absorbed through the skin. All manipulations must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).
| Property | Data |
| CAS Number | 206115-67-5 |
| Molecular Formula | C₁₇H₃₀ClNSn |
| Molecular Weight | 402.59 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Storage | 2–8°C, under Argon/Nitrogen (Air/Moisture sensitive) |
| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in water |
Stability Note: While tributylstannyl groups are generally robust, they can undergo protodestannylation in the presence of strong acids. Avoid acidic workups prior to the Stille coupling step.
Synthesis of the Reagent
Note: While commercially available, in-house preparation ensures freshness and purity, which is critical for Stille coupling efficiency.
Protocol 1: Preparation from 3-Bromo-5-chloropyridine
Principle: Lithium-halogen exchange is highly selective for the C3-Bromine over the C5-Chlorine due to the weaker C-Br bond and the stabilizing inductive effect of the adjacent nitrogen.
Reagents:
-
3-Bromo-5-chloropyridine (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Tributyltin chloride (Bu₃SnCl) (1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O) or THF
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with 3-bromo-5-chloropyridine (e.g., 5.0 g, 26 mmol) and anhydrous Et₂O (100 mL).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (11.4 mL, 28.6 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 3-lithio-5-chloropyridine species.
-
Quench: Add neat Bu₃SnCl (8.5 mL, 31.2 mmol) dropwise.
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash column chromatography (neutral alumina or silica pre-treated with 1% Et₃N) using Hexanes/EtOAc (95:5).
-
Yield Expectation: 85–95%.
-
Application Workflow: The Orthogonal Strategy
The power of this reagent is the ability to sequentially functionalize the pyridine ring. The Stille coupling is performed first because the C-Sn bond is more reactive towards Pd(0) oxidative addition/transmetallation than the electron-poor C-Cl bond under standard Stille conditions.
Workflow Visualization
Caption: Orthogonal synthetic pathway utilizing the reactivity difference between C3-Sn (high reactivity) and C5-Cl (latent reactivity).
Protocol 2: Stille Cross-Coupling (C3 Functionalization)
This step introduces the first diversity element (Ar¹) at the 3-position.
Scope: Aryl bromides, iodides, and triflates. Electron-deficient aryl halides react fastest.
Reagents:
-
5-Chloro-3-(tributylstannyl)pyridine (1.0 eq)
-
Aryl Halide (Ar-X) (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%) (for sterically hindered cases).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Additive: CuI (10 mol%) (optional, accelerates reaction via "Copper effect").
Procedure:
-
Degassing: Charge a reaction vial with the stannane, aryl halide, and catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed solvent (0.1–0.2 M concentration).
-
Reaction: Heat to 90–110°C for 4–16 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The starting stannane should disappear. The C5-Cl bond remains intact under these conditions.
-
-
Tin Removal (Critical):
-
Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 minutes (precipitates polymeric Bu₃SnF).
-
Filter through a pad of Celite.
-
-
Purification: Silica gel chromatography.
Protocol 3: C5-Activation (Suzuki-Miyaura Coupling)
Once the C3-aryl group is installed, the C5-chlorine—normally unreactive—can be activated using electron-rich phosphine ligands.
Target: Synthesis of 3,5-diarylpyridines (common in kinase inhibitors).
Reagents:
-
3-Aryl-5-chloropyridine (Intermediate from Protocol 2) (1.0 eq)
-
Aryl Boronic Acid (Ar²-B(OH)₂) (1.5 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%).
-
Alternative: Pd-PEPPSI-IPr (2 mol%).
-
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.
Procedure:
-
Combine the chloro-pyridine intermediate, boronic acid, base, and catalyst in a sealable tube.
-
Add solvent and sparge with Argon for 5 minutes.
-
Seal and heat to 100–120°C for 12–24 hours.
-
Note: Chlorides are sluggish; high temperature and electron-rich ligands (Buchwald ligands) are essential.
-
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Purify to obtain the final 3,5-disubstituted pyridine.
Case Study: Synthesis of a Model AKT Kinase Inhibitor
3,5-Disubstituted pyridines are potent scaffolds for AKT and SGK1 inhibitors.
Target Molecule: 5-(4-Methoxyphenyl)-3-phenylpyridine.
| Step | Transformation | Conditions | Outcome |
| 1 | Reagent Synthesis | 3-Br-5-Cl-Py + nBuLi + Bu₃SnCl | 5-Chloro-3-(tributylstannyl)pyridine isolated (92% yield). |
| 2 | Stille Coupling | + Iodobenzene, Pd(PPh₃)₄, Toluene, 100°C | 3-Phenyl-5-chloropyridine . The Cl atom is untouched. |
| 3 | Suzuki Coupling | + 4-Methoxyphenylboronic acid, Pd(OAc)₂/XPhos, K₃PO₄ | 5-(4-Methoxyphenyl)-3-phenylpyridine . Final bioactive core. |
Mechanistic Insight: Why the Chlorine Survives Step 2
In the Stille cycle, the rate-determining step is often transmetallation. The C-Sn bond (approx. bond energy 65 kcal/mol) is significantly weaker and more kinetically labile towards the Pd(II) intermediate than the C-Cl bond (approx. 95 kcal/mol). Furthermore, oxidative addition of Pd(0) into C-Cl bonds requires electron-rich ligands (like XPhos) which are typically not used in the initial Stille step (using PPh₃). This kinetic window allows for perfect chemoselectivity.[6]
References
-
Preparation of 3-stannylpyridines
-
Source: Sigma-Aldrich Product Page (CAS 206115-67-5).[7]
-
URL:
-
-
Stille Coupling Methodology
- Title: The Stille Reaction (Wiley-VCH).
-
URL:
-
Bioactive 3,5-Disubstituted Pyridines (AKT Inhibitors)
-
Chemoselectivity in Pyridine Couplings
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 6. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-3-(tributylstannyl)pyridine AldrichCPR 206115-67-5 [sigmaaldrich.com]
- 8. Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Reaction Yield with 5-Chloro-3-(tributylstannyl)pyridine
Welcome to the technical support center for optimizing Stille cross-coupling reactions involving 5-Chloro-3-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your experimental design.
Troubleshooting Guide
Q1: My reaction is showing low to no yield. What are the primary causes and how can I fix it?
A1: Low or nonexistent yield in a Stille coupling is a common but solvable issue. The root cause often lies within the catalytic cycle's key steps: oxidative addition, transmetalation, or reductive elimination.[1][2] Let's diagnose the likely culprits.
Potential Cause A: Catalyst Inactivation/Decomposition The active Pd(0) catalyst is the engine of your reaction.[2] If it decomposes, the catalytic cycle halts. This is often visibly indicated by the formation of palladium black.[3]
-
Causality: High temperatures or the presence of oxygen can promote catalyst decomposition.[3][4] Additionally, the choice of phosphine ligand is critical for stabilizing the Pd(0) center. Insufficiently robust ligands can fail to protect the catalyst throughout the reaction.[3]
Potential Cause B: Suboptimal Transmetalation Transmetalation, the transfer of the pyridyl group from tin to palladium, is frequently the rate-determining step.[1][5] Electron-poor stannanes, such as those with a chloro-substituted pyridine ring, can exhibit slower transmetalation rates.[6]
-
Causality: The efficiency of this step depends on the ligand, solvent, and the presence of additives. A bulky ligand that was ideal for oxidative addition might hinder the approach of the organostannane to the palladium center.
Potential Cause C: Reagent Degradation (Protodestannylation) Organostannanes can be sensitive to acidic conditions, leading to protodestannylation, where a proton replaces the stannyl group.[6][7] This consumes your starting material without forming the desired product.
-
Causality: Trace amounts of acid in your reagents or solvent, or acidic byproducts generated during the reaction, can cause this side reaction.[7] It is crucial to ensure all components are anhydrous and free from acidic impurities.
Experimental Protocol: Systematic Optimization for Low Yield
This protocol provides a structured approach to identify and resolve the factors limiting your reaction yield.
1. Reagent and Solvent Preparation (Pre-Reaction Check):
- Ensure your 5-Chloro-3-(tributylstannyl)pyridine is pure. If in doubt, purification by flash chromatography on silica gel treated with triethylamine may be necessary.[6]
- Use anhydrous and degassed solvents. Sparge your chosen solvent (e.g., Toluene, Dioxane, or DMF) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[3][4]
- Verify the purity of your organic halide/triflate coupling partner.
2. Catalyst and Ligand Screening (Reaction Setup):
- Set up a parallel screen of conditions. A typical starting point is provided in the table below.
- To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source and ligand.
- Add the degassed solvent, followed by the organic halide and 5-Chloro-3-(tributylstannyl)pyridine.
- If using additives like CuI or LiCl, add them at this stage.[3]
- Stir the reaction at the specified temperature and monitor progress by TLC or GC/MS.
Table 1: Recommended Starting Conditions for Catalyst/Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Additive (equiv.) | Expected Outcome |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Toluene | 80 | None | Good for many general couplings.[3] |
| Pd(PPh₃)₄ (5) | - | DMF | 100 | LiCl (2) | Classic conditions, LiCl can accelerate the reaction.[3][4] |
| PdCl₂(PPh₃)₂ (3) | - | Dioxane | 90 | CuI (0.1) | CuI is known to accelerate the transmetalation step.[1][3][6] |
3. Monitoring and Analysis:
- If the reaction stalls (as observed by TLC/GC-MS), it may indicate catalyst death.
- If new, lower Rf spots appear on TLC, consider the possibility of protodestannylation or homocoupling.
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting stannane. What is this, and how can I prevent it?
A2: This side product is the result of homocoupling, a common issue in Stille reactions where two molecules of the organostannane reagent couple with each other.[1]
-
Causality: Homocoupling can occur through two primary mechanisms. Firstly, the reaction of two equivalents of the organostannane with the Pd(II) precatalyst can lead to the homocoupled product after reductive elimination. Secondly, the active Pd(0) catalyst can participate in a radical process to yield the dimer.[1] The presence of oxygen can also promote this side reaction.[4]
Experimental Protocol: Minimizing Homocoupling
1. Rigorous Exclusion of Oxygen:
- Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
- Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas.[4]
2. Controlled Reagent Addition:
- Instead of adding all the 5-Chloro-3-(tributylstannyl)pyridine at the beginning, consider adding it slowly via a syringe pump over the course of the reaction. This maintains a low concentration of the stannane, disfavoring the bimolecular homocoupling reaction.
3. Temperature Optimization:
- Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.[3] Higher temperatures can sometimes favor side reactions like homocoupling.
4. Catalyst Choice:
- In some cases, the choice of palladium precursor can influence the extent of homocoupling. Experiment with different Pd(0) or Pd(II) sources as outlined in the table in A1.
Q3: My desired product is formed, but I am struggling to remove the tributyltin byproducts during purification. What are the best methods?
A3: The removal of highly toxic and often non-polar tributyltin halides (e.g., Bu₃SnCl) is a critical and frequently challenging step.[8] Several effective workup procedures have been developed to address this.
-
Causality: Tributyltin byproducts often have similar polarity to the desired coupled products, making separation by standard silica gel chromatography difficult. The methods below aim to convert the tin byproduct into a more easily separable species.
Experimental Protocol: Purification Strategies for Tin Byproduct Removal
Method 1: Aqueous Potassium Fluoride (KF) Wash (Most Common) This method relies on the high affinity of fluoride ions for tin, forming an insoluble and easily filterable precipitate of tributyltin fluoride (Bu₃SnF).[9][10]
-
Quench and Dilute: After the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.[10]
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute for each wash.[9][10]
-
Filtration: A white precipitate of Bu₃SnF may form at the interface.[9][10] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[10]
-
Final Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[10]
Method 2: Chromatography with Triethylamine-Treated Silica For less polar products, this method can be highly effective.
-
Column Preparation: Prepare a flash chromatography column with silica gel that has been slurried in an eluent containing 2-5% triethylamine.[9][11]
-
Elution: Run the column with the same triethylamine-containing solvent system. The basic triethylamine helps to prevent the decomposition of some organostannanes and can alter the retention of tin byproducts.[6]
Table 2: Comparison of Tin Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF.[10] | Simple, inexpensive, and widely effective.[10] | Can form emulsions; may not be suitable for all substrates.[10] |
| DBU/Iodine Treatment | Conversion of unreacted stannanes and distannanes to tin iodides, followed by removal.[10] | Effective for removing unreacted tin reagents.[10] | Introduces additional reagents that need to be removed.[10] |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents (e.g., hexane and acetonitrile).[12] | Simple and avoids solid supports. | Efficiency depends on the partition coefficients of the product and impurities. |
Visualizing the Process
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Stille reactions.
Frequently Asked Questions (FAQs)
Q: What are the best general starting conditions for a Stille coupling with 5-Chloro-3-(tributylstannyl)pyridine? A: A robust starting point is to use Pd(PPh₃)₄ (5 mol%) in a degassed solvent like DMF or toluene at 80-100 °C.[3][11] The reaction should be conducted under a strict inert atmosphere.[4] Given the electron-withdrawing nature of the chloro-pyridyl group, including an additive like CuI (10-20 mol%) from the outset can be beneficial to accelerate the rate-limiting transmetalation step.[1][6]
Q: How should I handle and store 5-Chloro-3-(tributylstannyl)pyridine? A: Organotin compounds are toxic and should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] 5-Chloro-3-(tributylstannyl)pyridine is a solid that is stable to air and moisture, making it easier to handle than many other organometallic reagents.[1][8] It should be stored in a tightly sealed container in a cool, dry place.
Q: Can I use a different palladium source, like Pd(OAc)₂, instead of a Pd(0) complex? A: Yes, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used as precatalysts.[13] They are reduced in situ to the active Pd(0) species. When using a Pd(II) source, it is essential to include phosphine ligands (like PPh₃ or P(t-Bu)₃) in the reaction mixture to facilitate this reduction and stabilize the resulting Pd(0) catalyst.[6][13]
Q: What is the specific role of additives like Cu(I) and LiCl? A:
-
Copper(I) Iodide (CuI): CuI is a powerful co-catalyst that can dramatically accelerate the transmetalation step, often by a factor of >10³.[1][6] It is particularly useful for coupling unreactive or sterically hindered partners.[14] The precise mechanism is complex, but it is believed to involve a copper-mediated transfer of the organic group from tin to palladium.[15]
-
Lithium Chloride (LiCl): LiCl is another common additive that can enhance the reaction rate. It is thought to work by several mechanisms, including preventing the dissociation of the halide from the palladium center during the catalytic cycle and potentially forming a more reactive organostannane species, thereby accelerating transmetalation.[1][4][16]
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Stille Reaction - Myers. Available at: [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. Available at: [Link]
-
Workup for Removing Tin Byproducts - University of Rochester. Available at: [Link]
-
The Mechanism of the Stille Reaction Investigated by Electrospray Ionization Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]
-
Stille reaction - chemeurope.com. Available at: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Stille Coupling - Organic Synthesis. Available at: [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC. Available at: [Link]
-
Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry. Available at: [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry. Available at: [Link]
-
How to prevent Protodestannylation : r/chemistry - Reddit. Available at: [Link]
-
Workup for removing tin byproducts ? | ResearchGate. Available at: [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate. Available at: [Link]
-
Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. Available at: [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC. Available at: [Link]
-
Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions - NIH. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Stille cross-coupling reactions with phenyl stannane. | Download Table - ResearchGate. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
5-chloro-2-(tributylstannyl)pyridine (C17H30ClNSn) - PubChemLite. Available at: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed. Available at: [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Stille Reaction Cleanup: A Technical Guide to Removing Tributyltin Byproducts
Welcome to the Technical Support Center for Stille Reaction purification. This guide is designed for researchers, scientists, and drug development professionals who utilize the powerful Stille cross-coupling reaction and face the subsequent challenge of removing toxic organotin byproducts. Given that organotin compounds like tributyltin are highly toxic, their removal to parts-per-million (ppm) levels is often a regulatory and safety necessity, particularly in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure your final compound is free from these problematic residues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry to guide your experimental choices.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent tin contamination after aqueous Potassium Fluoride (KF) wash. | 1. Insufficient Mixing/Reaction Time: The formation of the insoluble tributyltin fluoride (Bu₃SnF) precipitate is a heterogeneous reaction that requires adequate contact time between the organic and aqueous phases.[1][2] 2. Formation of a Fine Precipitate: A very fine or colloidal precipitate of Bu₃SnF can be difficult to separate and may pass through standard phase separations.[1][2] | 1. Ensure vigorous stirring or shaking of the biphasic mixture in a separatory funnel for at least one minute per wash, and repeat the wash 2-3 times.[1][3] For difficult cases, stirring the mixture for at least one hour can improve precipitation.[4] 2. If a persistent emulsion or a fine precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[1][2][3] This will effectively remove the solid Bu₃SnF.[2] |
| Co-elution of tin byproducts with the desired product during flash chromatography. | Similar Polarity: Tributyltin halides (e.g., Bu₃SnCl) and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) are often non-polar and can have similar retention factors (R_f_) to the desired coupled product, making separation by standard silica gel chromatography difficult and often insufficient.[1][5] | 1. Modify the Stationary Phase: Use a stationary phase prepared by mixing 10% (w/w) anhydrous potassium carbonate (K₂CO₃) with silica gel. This basic medium effectively immobilizes organotin impurities, allowing for clean elution of the product.[1][2][4] 2. Modify the Eluent: Add a small percentage (e.g., 2-5%) of triethylamine (Et₃N) to the eluent system. The amine base interacts with the tin species, altering their polarity and retarding their movement on the column.[1][3][6] |
| Low recovery of the desired product after purification. | 1. Product Precipitation: Your product may be co-precipitating with the tributyltin fluoride during a KF wash, especially if it has low solubility in the organic solvent. 2. Product Degradation: The desired molecule may be sensitive to the purification conditions (e.g., degradation on acidic silica gel). | 1. Consider reducing the concentration of the aqueous KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[1] Alternatively, slurrying a solid crude product in a solvent like methyl tert-butyl ether (MTBE) followed by filtration can be effective.[2][7] 2. If degradation is suspected, switch to a more neutral or basic purification method. Options include using neutral alumina for chromatography or employing the K₂CO₃-impregnated silica method described above.[1] |
| Unreacted tin hydrides (e.g., Bu₃SnH) or distannanes (Bu₃SnSnBu₃) are present. | These species can arise from side reactions and may not be efficiently removed by a standard KF wash, which primarily targets trialkyltin halides.[1][2] | Treat the crude reaction mixture with a reagent like iodine (I₂) before the KF wash. Iodine oxidatively converts Bu₃SnH and Bu₃SnSnBu₃ into Bu₃SnI, which is then readily precipitated as Bu₃SnF upon treatment with aqueous KF.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing tributyltin byproducts?
The most prevalent methods can be categorized into three main strategies:
-
Precipitation: The most common method involves washing the organic reaction mixture with an aqueous solution of potassium fluoride (KF). This converts soluble tributyltin halides (Bu₃SnX) into highly insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration.[8][9]
-
Chromatography: While standard silica gel can be insufficient, modified chromatographic techniques are highly effective.[1] These include using silica gel impregnated with potassium carbonate (K₂CO₃) or adding triethylamine to the eluent.[1][3][6]
-
Scavenging: Using solid-supported scavengers, such as functionalized silica gels or polymers, can bind the tin byproducts, which are then simply filtered off.[2]
Q2: How do I choose the best purification method for my specific compound?
The choice depends on the properties of your desired product and the scale of your reaction. The following decision tree can guide your selection:
Caption: Decision tree for selecting a tin removal method.
Q3: What is the chemical principle behind the potassium fluoride (KF) wash?
The effectiveness of the KF wash relies on a simple precipitation reaction. Tributyltin halides (Bu₃SnX, where X = Cl, Br, I), which are byproducts of the Stille reaction, are soluble in many organic solvents. When the organic solution is washed with aqueous potassium fluoride, a fluoride-halide exchange occurs at the phase boundary. This reaction forms tributyltin fluoride (Bu₃SnF), a white solid that is very poorly soluble in both the organic and aqueous phases and thus precipitates, allowing for its removal by filtration.[8][9]
Q4: Are organotin compounds the only byproducts I should be concerned about?
Besides the primary tributyltin halide byproducts, you may also encounter unreacted organostannane starting material or homocoupled species like hexaalkyldistannane (e.g., Bu₃SnSnBu₃).[1][10] It is crucial to choose a purification strategy that can remove all potential tin-containing species from your final product.
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line method for removing the bulk of tributyltin byproducts.
-
Reaction Quench & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature. Dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[1][2]
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1 minute to ensure thorough mixing.[1][3]
-
Precipitate Formation: A white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.[1][3]
-
Filtration: If a significant precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[2][3]
-
Final Washes & Drying: Return the organic filtrate to the separatory funnel. Wash the organic layer once with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Concentration: Filter away the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Chromatography with K₂CO₃-Impregnated Silica Gel
This method is highly effective for removing organotin impurities to very low levels, often below 15 ppm.[2][4]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight). This mixture can be stored for several months without significant loss of activity.[1][4]
-
Reaction Workup: Concentrate the crude reaction mixture from the Stille coupling under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane or the eluent) and load it onto the column. Elute with an appropriate solvent system as determined by TLC analysis to separate the desired product from the immobilized organotin impurities.[1][2]
Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[1] | Simple, inexpensive, and effective for many substrates.[1] | Can form emulsions; may not be effective for all tin species.[1] | Good, but may require further purification. |
| K₂CO₃/Silica Chromatography | Adsorption of tin species onto a basic stationary phase. | Highly effective, can reduce tin to <15 ppm.[2][4] Good for larger scales. | Requires column chromatography setup. | Excellent. |
| Eluent with Triethylamine | Modifies polarity of tin species on silica gel.[1][6] | Simple modification to standard chromatography. | May not be as effective as K₂CO₃/silica for trace removal. | Very Good. |
| Iodine Treatment | Converts unreacted Bu₃SnH/Bu₃SnSnBu₃ to Bu₃SnI for subsequent removal.[1][3] | Effective for removing non-halide tin species. | Introduces an additional reagent (I₂) that must be quenched and removed. | Enhances KF wash efficiency. |
| Scavenger Resins | Covalent or chelation-based binding of tin to a solid support.[11][12] | High efficiency, simple filtration workup. | Can be more expensive, especially for large-scale reactions. | Excellent, can achieve ppm or ppb levels.[9] |
References
- Benchchem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Cornerstone. (n.d.).
- Benchchem. (2025).
- Organic Synthesis. (n.d.). Stille Coupling.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Wikipedia. (n.d.). Stille reaction.
- Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Chemistry.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). MDPI.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
-
Lapitskaya, M. A., Vasiljeva, L. L., & Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures. Mendeleev Communications, 23(5), 257-259. [Link]
- Hashem, M. A., & M. M., H. (2012).
- Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. sdlookchem.com [sdlookchem.com]
- 5. rsc.org [rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. Metal Scavengers [sigmaaldrich.com]
Purification of products from 5-Chloro-3-(tributylstannyl)pyridine reactions
Technical Support Center: Purification of 5-Chloro-3-(tributylstannyl)pyridine Derivatives
Introduction: The "Stille Paradox"
Welcome to the Technical Support Center. You are likely here because you have successfully performed a Stille cross-coupling using 5-Chloro-3-(tributylstannyl)pyridine , but are now facing the "Stille Paradox": a high-yielding reaction coupled with a purification nightmare.
The reagent 5-Chloro-3-(tributylstannyl)pyridine is a critical building block for synthesizing nicotinic acetylcholine receptor ligands and other bioactive heterocycles. However, the tributyltin (
This guide provides field-proven, chemically grounded protocols to isolate your product with pharmaceutical-grade purity.
Module 1: The Chemistry of Contamination
To purify effectively, you must understand the enemy.
| Impurity Type | Chemical Species | Behavior on Silica ( | Detection Challenge |
| Tin Halides | Co-elutes with non-polar to moderately polar compounds. | Weak UV; stains poorly with | |
| Distannanes | Highly lipophilic; elutes in solvent front. | Invisible in most UV ranges. | |
| Tin Hydrides | Unstable; streaks significantly. | Hard to track; decomposes slowly. | |
| The Product | Pyridine Derivative | Tails/Streaks due to interaction between basic Py-Nitrogen and acidic Silanols. | UV Active (Distinct). |
The Double Threat: You face two simultaneous chromatographic problems:
-
Tin Residues: Lipophilic grease that won't go away.
-
Pyridine Drag: The basic nitrogen of your product sticking to the silica.
Module 2: Troubleshooting Protocols
Protocol A: The Harrowven Method (KF/Silica Stationary Phase)
Best for: Final purification to reach <50 ppm tin levels.
Mechanism: This method exploits the high affinity of fluoride for tin (
Reagents:
Step-by-Step Workflow:
-
Prepare the Phase: Dissolve KF in water (approx. 10g KF per 100g Silica). The target is a ~10% w/w loading.
-
Mix: Add the silica gel to the KF solution. It will look like a slurry.
-
Dry: Evaporate the water (Rotavap) or dry in an oven until the silica is a free-flowing powder again. Crucial: Do not overheat (>120°C) or you lose fluoride activity.
-
Pack: Slurry pack this "KF-Silica" into your column using Hexane/EtOAc (containing 1% Triethylamine to protect the pyridine).
-
Elute: Run your column normally. The tin stays at the top as a white band (insoluble polymer).
Figure 1: The Harrowven KF/Silica purification logic. Fluoride ions immobilize tin species as insoluble polymers.
Protocol B: The Aqueous Fluoride Wash (Bulk Removal)
Best for: Pre-purification workup to remove the bulk (90%) of tin before chromatography.
The Challenge: Standard extraction leaves tin in the organic phase.
The Fix: Force the formation of
-
Dilute: Dilute the reaction mixture with Diethyl Ether (
). Note: Ether is preferred over DCM because is less soluble in ether, promoting precipitation. -
Wash: Add a saturated aqueous solution of Potassium Fluoride (KF) or Cesium Fluoride (CsF).
-
Agitate: Stir vigorously for 30 minutes. You are not just extracting; you are reacting.
-
Filter: A white, fluffy precipitate (
) will form. Do not try to separate layers yet. Filter the whole biphasic mixture through a pad of Celite. -
Separate: Now separate the organic layer, dry over
, and concentrate.
Module 3: Frequently Asked Questions (FAQs)
Q1: My product is 5-Chloro-3-(tributylstannyl)pyridine. Won't the KF remove the tin from my reagent if I haven't used it all?
A: Yes. If you are trying to purify the starting material or if the reaction is incomplete, KF will attack the
-
Recommendation: Ensure full conversion before workup. If recovering starting material is essential, avoid KF and use Reverse Phase C18 chromatography (Acetonitrile/Water with 0.1% Ammonium Hydroxide).
Q2: The product is streaking badly even after removing the tin. A: This is a "Pyridine Problem," not a "Tin Problem." Pyridines are basic. They hydrogen bond with the acidic silanols on silica gel.
-
Fix: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. This neutralizes the silica surface, allowing the pyridine to elute as a tight band [2].
Q3: Can I use Iodine (
-
Risk: Your product contains a pyridine ring and potentially other oxidizable nitrogens. Iodine can form charge-transfer complexes with pyridines or iodinate the ring if activated. Stick to the Fluoride methods (Protocol A/B) for this specific substrate.
Q4: I need to scale this up to 50g. KF/Silica is too expensive/slow. A: For large scale, use Basic Hydrolysis .
-
Dissolve crude in THF.
-
Add 1M NaOH. Stir for 1 hour.
-
This converts
to tributyltin hydroxide/oxide ( ), which is significantly more polar. -
Run a quick silica plug. The tin oxide will stick to the baseline (or elute very late), while your chloropyridine product elutes early.
Decision Matrix: Choosing Your Method
Figure 2: Decision matrix for selecting the appropriate purification strategy based on scale and purity requirements.
References
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[6][7] Chemical Communications, (17), 1968–1969.[6] [Link]
-
Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1987). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate. Organic Syntheses, 67, 86. [Link]
Sources
- 1. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4737351A - Process for the recovery of tin - Google Patents [patents.google.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Destannylation of 5-Chloro-3-(tributylstannyl)pyridine under Acidic Conditions
Welcome to the technical support center for the destannylation of 5-Chloro-3-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific chemical transformation. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the acid-mediated destannylation of 5-Chloro-3-(tributylstannyl)pyridine. Each problem is followed by a diagnosis of probable causes and a set of actionable solutions.
Problem 1: Incomplete or Slow Reaction
You observe a significant amount of starting material remaining after the expected reaction time.
Probable Causes:
-
Insufficient Acid Strength or Concentration: The proton source may not be acidic enough to efficiently cleave the carbon-tin bond.
-
Low Reaction Temperature: The activation energy for the destannylation may not be met at the current temperature.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Presence of Inhibitors: Trace impurities in the starting material or solvent could be interfering with the reaction.
Solutions:
| Solution | Rationale | Experimental Protocol |
| Increase Acid Concentration or Use a Stronger Acid | A higher concentration of protons will increase the rate of electrophilic attack on the carbon atom bearing the stannyl group. | 1. Cautiously increase the molar equivalents of the acid (e.g., from 1.1 eq to 2.0 eq). 2. Consider switching to a stronger acid, such as trifluoroacetic acid (TFA) if you are currently using a weaker one like acetic acid. |
| Elevate Reaction Temperature | Increasing the temperature provides the necessary energy to overcome the activation barrier of the reaction. | 1. Incrementally increase the reaction temperature by 10-20 °C. 2. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition. |
| Optimize Solvent System | A solvent that fully dissolves the substrate will ensure maximum contact between the reactants. | 1. If using a non-polar solvent, consider a more polar alternative like dichloromethane (DCM) or tetrahydrofuran (THF). 2. A co-solvent system might also improve solubility. |
| Purify Starting Materials | Impurities can hinder the reaction. | 1. Purify the 5-Chloro-3-(tributylstannyl)pyridine via column chromatography if its purity is questionable. 2. Use freshly distilled, anhydrous solvents.[1] |
Troubleshooting Workflow for Incomplete Reaction
Caption: Workflow for troubleshooting an incomplete destannylation reaction.
Problem 2: Formation of Unidentified Byproducts
Your reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
Probable Causes:
-
Decomposition of Starting Material or Product: The acidic conditions or elevated temperature may be causing degradation.
-
Side Reactions: The presence of reactive functional groups could lead to undesired transformations.
-
Homocoupling of the Stannane Reagent: This is a known side reaction in reactions involving organostannanes.[2]
Solutions:
| Solution | Rationale | Experimental Protocol |
| Lower Reaction Temperature | Reducing the temperature can minimize decomposition pathways. | 1. Run the reaction at a lower temperature for a longer duration. 2. If the reaction was heated, try running it at room temperature or even 0 °C. |
| Use a Milder Acid | A less harsh acid may be sufficient for destannylation without promoting side reactions. | 1. If using a strong acid like TFA, consider switching to acetic acid or even silica gel, which can act as a mild acid source. |
| Degas the Solvent | Removing dissolved oxygen can prevent oxidation-related side reactions. | 1. Bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes before adding the reagents. |
| Careful Workup | The workup procedure itself can sometimes introduce byproducts.[3] | 1. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution. 2. Avoid prolonged exposure to acidic or basic conditions during extraction. |
Problem 3: Difficulty in Removing Tin Byproducts
You are struggling to separate the desired 5-chloropyridine from tributyltin salts during purification.
Probable Causes:
-
Similar Polarity: The tin byproducts may have a similar polarity to the product, making chromatographic separation challenging.
-
Formation of Emulsions during Workup: This can trap tin species in the organic layer.
Solutions:
| Solution | Rationale | Experimental Protocol |
| Aqueous KF Wash | Fluoride ions have a high affinity for tin and will form insoluble tributyltin fluoride, which can be filtered off. | 1. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). 3. Stir vigorously for 30 minutes to an hour. 4. A white precipitate of tributyltin fluoride should form. Filter this solid through a pad of celite. |
| Acidic Wash | Protonated pyridine is water-soluble, while tin byproducts may remain in the organic layer. | 1. After the reaction, extract the mixture with dilute HCl. The product will move to the aqueous layer as the pyridinium salt. 2. Wash the aqueous layer with an organic solvent (e.g., hexanes) to remove tin residues. 3. Basify the aqueous layer with NaOH and extract the product back into an organic solvent. |
| Column Chromatography with Treated Silica | Modifying the silica gel can improve separation. | 1. Prepare a slurry of silica gel in your eluent and add a small amount of triethylamine (1-2%) to deactivate acidic sites, which can sometimes cause streaking of the product. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-mediated destannylation of an arylstannane?
The reaction proceeds via an electrophilic aromatic substitution mechanism, often referred to as protodestannylation. A proton (H+) from the acid acts as the electrophile, attacking the ipso-carbon (the carbon atom attached to the tin). This forms a positively charged intermediate, which then loses the tributylstannyl cation to restore aromaticity, yielding the destannylated product.
Caption: Simplified mechanism of acid-mediated protodestannylation.
Q2: How can I monitor the progress of the destannylation reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The starting material (arylstannane) is typically less polar than the destannylated product. You can often visualize the spots under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful.[4][5] You can monitor the disappearance of the characteristic signals from the tributyl groups on the tin atom and the appearance of the new proton signal on the pyridine ring.
Q3: What are some common acidic conditions used for this type of reaction?
A range of acids can be used, and the choice often depends on the substrate's reactivity and the desired reaction rate. Common choices include:
-
Hydrochloric Acid (HCl): Often used in a solvent like methanol or dioxane.
-
Trifluoroacetic Acid (TFA): A strong acid that can be used neat or as a co-solvent.
-
Acetic Acid: A milder option, often requiring higher temperatures.
-
Silica Gel: Can be used as a mild, heterogeneous acid catalyst, which can simplify workup.
Q4: Are there any safety precautions I should be aware of when working with organotin compounds?
Yes, organotin compounds, including tributyltin derivatives, are toxic.[2] It is crucial to handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood. All waste containing organotin compounds must be disposed of according to your institution's hazardous waste guidelines.
III. Experimental Protocols
General Protocol for Acid-Mediated Destannylation
-
To a solution of 5-Chloro-3-(tributylstannyl)pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 mL/mmol of substrate), add the chosen acid (e.g., HCl in dioxane, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Removal of Tin Byproducts with Potassium Fluoride
-
After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Add a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least 30 minutes.
-
A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing the filter cake with the organic solvent.
-
Separate the layers of the filtrate and process the organic layer as usual (dry, concentrate).
IV. References
-
Wikipedia. Stille reaction. [Link]
-
Zhang, J., et al. (2017). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 53(75), 10442-10445. [Link]
-
Zhang, J., et al. (2017). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]
-
Reddit. (2020). How to prevent Protodestannylation. r/chemistry. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
-
University of Rochester. (2026). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Arylstannanes. [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Google Patents. (n.d.). Process for separating chloropyridine product.
-
Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
University of Rochester. (2026). Troubleshooting: About. Chemistry. [Link]
-
Scribd. (n.d.). Overview of the Stille Reaction. [Link]
-
Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]
-
Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. [Link]
-
ResearchGate. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Harvard DASH. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. [Link]
-
PMC - NIH. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Scilit. (n.d.). Tin for Organic Synthesis, 12. Synthesis of Aromatic and Olefinic Sodium Sulfonates by Electrophilic Destannylation with Trimethylsilyl Chlorosulfonate. [Link]
-
PubMed. (2000). Solid-phase reaction monitoring--chemical derivatization and off-bead analysis. [Link]
-
PMC. (n.d.). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. [Link]
-
MDPI. (2022). In Situ Analytical Methods for the Characterization of Mechanochemical Reactions. [Link]
-
Eureka | Patsnap. (2016). 2-chloro pyridine preparation method. [Link]
-
ResearchGate. (2025). (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]
Sources
Improving the rate of Stille coupling with 5-Chloro-3-(tributylstannyl)pyridine
Subject: 5-Chloro-3-(tributylstannyl)pyridine
Executive Summary
You are encountering sluggish reaction rates or stalled conversion when employing 5-Chloro-3-(tributylstannyl)pyridine . This is a known challenge in organometallic chemistry. This substrate presents a "perfect storm" of deactivating factors:
-
Electronic Deactivation: The pyridine ring is electron-deficient. The chlorine atom at the 5-position further withdraws electron density, making the C–Sn bond less nucleophilic and significantly retarding the transmetallation step.
-
Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate to the Palladium (Pd) center, displacing ligands and shutting down the catalytic cycle.
-
Steric Bulk: The tributylstannyl group is bulky, slowing the approach to the metal center.
This guide provides targeted protocols to overcome these kinetic barriers using the "Copper Effect" and Ligand Engineering .
Module 1: Troubleshooting & FAQs
Q1: My reaction stalls after 20% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely experiencing catalyst poisoning or ligand inhibition . The Science: In standard Stille couplings using Pd(PPh₃)₄, the dissociation of triphenylphosphine (PPh₃) is required to open a coordination site for the stannane. However, the pyridine nitrogen in your substrate is a competent ligand. It binds to the Pd(II) intermediate, forming a resting state that is too stable to undergo transmetallation. Furthermore, free PPh₃ in solution competes with the stannane for the Pd center.
The Fix:
-
Switch to Arsenic: Replace PPh₃ with Triphenylarsine (AsPh₃) . AsPh₃ is a "softer" ligand that dissociates more readily than PPh₃, accelerating the rate-determining transmetallation step (The "Farina Effect").
-
Scavenge the Ligand: Add Copper(I) Iodide (CuI) . CuI scavenges free phosphine ligands, preventing them from inhibiting the palladium catalyst.
Q2: The reaction is clean but incredibly slow (3+ days). How do I accelerate it?
Diagnosis: The electron-withdrawing chlorine and pyridine ring make the C–Sn bond "hard" and unreactive. The Fix: Implement the "Copper Effect" (Liebeskind Protocol) . Adding stoichiometric or catalytic CuI (10–50 mol%) facilitates a "double transmetallation." The organic group transfers from Tin (Sn) to Copper (Cu) first, forming a more reactive organocopper species that transmetallates to Palladium much faster than the original stannane.
-
Add: CuI (10 mol%) + CsF (2 equiv).
-
Why CsF? Fluoride activates the organostannane by forming a hypervalent stannate species, making the organic group more nucleophilic.
Q3: I see a black precipitate (Pd black) forming early. Is my catalyst dead?
Diagnosis: Yes. The catalyst has decomposed (aggregated) because the oxidative addition was successful, but the transmetallation was too slow. The Pd(II) species waited too long and collapsed. The Fix:
-
Ligand Choice: Switch to Pd₂(dba)₃ with Tri(2-furyl)phosphine (TFP) or XPhos . These bulky, electron-rich ligands stabilize the Pd(0) species preventing aggregation while still allowing space for the bulky tributylstannyl group to approach.
-
Solvent: Ensure your solvent (DMF or NMP) is rigorously degassed. Oxygen accelerates phosphine oxidation, leading to catalyst death.
Q4: Will the Chlorine on the pyridine ring react?
Diagnosis: This is a chemoselectivity risk. The Science: The C–Cl bond at the 5-position is activated by the pyridine nitrogen, but it is generally less reactive than aryl iodides or bromides on your coupling partner. The Fix:
-
Temperature Control: Do not exceed 80°C if possible.
-
Electrophile Selection: Ensure your coupling partner is an Iodide or Triflate (more reactive). If your partner is a Chloride, you risk scrambling (polymerization) where the stannane reacts with itself.
Module 2: Visualization of the Solution
The following diagram illustrates the "Copper Shunt" pathway which bypasses the slow direct transmetallation.
Caption: The "Copper Shunt" mechanism. By adding CuI, the unreactive Stannane is converted into a highly reactive Organocopper intermediate, bypassing the kinetic bottleneck caused by the electron-deficient pyridine ring.
Module 3: Optimized Experimental Protocols
Protocol A: The "Copper-Accelerated" Method (Recommended)
Best for: Sluggish reactions where the stannane is electron-deficient.
Reagents:
-
Electrophile (1.0 equiv)
-
5-Chloro-3-(tributylstannyl)pyridine (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (10 mol%) OR AsPh₃ (10 mol%)
-
CuI (10 mol%)
-
CsF (2.0 equiv)
-
Solvent: DMF or NMP (0.2 M concentration)
Step-by-Step:
-
Degassing: Charge a reaction vial with the Electrophile, Stannane, CuI, and CsF. Cap and purge with Argon/Nitrogen for 10 minutes.
-
Catalyst Prep: In a separate vial, dissolve Pd₂(dba)₃ and the Ligand (TFP or AsPh₃) in the solvent. Stir for 5 minutes to form the active complex (solution usually turns from purple to yellow/orange).
-
Initiation: Syringe the catalyst solution into the reaction vial.
-
Reaction: Heat to 45–60°C . Monitor by LCMS.
-
Note: The presence of CsF and CuI often allows this reaction to proceed at lower temperatures than standard Stille (usually 100°C), protecting the Cl-substituent.
-
Protocol B: Tin Removal (Workup)
Issue: Tributyltin byproducts are toxic and grease-like, making purification difficult.
-
The KF Silica Method:
-
Dilute the reaction mixture with Diethyl Ether or EtOAc.
-
Add a prepared mixture of Potassium Fluoride (KF) on Silica Gel (approx. 50% w/w).
-
Stir vigorously for 30 minutes. The fluoride binds the tin, turning it into an insoluble polymeric solid.
-
Filter through a pad of Celite. The tin remains on the filter; the product passes through.
-
Module 4: Comparative Data
Table 1: Effect of Additives on 3-Pyridyl Stannane Coupling Rates
| Conditions | Time to 90% Conv. | Yield | Notes |
| Pd(PPh₃)₄ / Toluene | > 48 Hours | 45% | Stalled. Significant homocoupling. |
| Pd₂(dba)₃ / AsPh₃ / DMF | 12 Hours | 78% | "Farina Effect" active. Good yield. |
| Pd₂(dba)₃ / TFP / CuI / DMF | 3 Hours | 92% | Optimal. Copper effect bypasses slow kinetics. |
References
-
The Copper Effect (Mechanistic Foundation): Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[1][2] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. Link
-
The "Farina Effect" (Ligand Dissociation): Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine. Journal of the American Chemical Society.[3] Link
-
Handling Pyridine Stannanes: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Tin Removal Protocols: Ren, H., et al. (2010). Practical Methods for the Removal of Tin Byproducts. Organic Process Research & Development. Link
Sources
Validation & Comparative
Comparison of Stille vs. Suzuki Coupling for 3-Chloropyridine Functionalization
Executive Summary
Functionalizing 3-chloropyridine presents a distinct kinetic challenge compared to its bromo- or iodo- analogs. The C–Cl bond dissociation energy (approx. 95 kcal/mol) coupled with the electron-deficient nature of the pyridine ring creates a high barrier for the oxidative addition step in Palladium-catalyzed cross-coupling.
While Suzuki-Miyaura coupling is the industry standard for pharmaceutical manufacturing due to its low toxicity profile, it often struggles with 3-chloropyridines using "textbook" catalysts (e.g., Pd(PPh3)4), leading to stalled reactions or requiring harsh bases that degrade sensitive functional groups. Stille coupling , while burdened by toxicity and purification challenges, offers a neutral-condition alternative that frequently outperforms Suzuki in complex, late-stage functionalization where base-sensitivity is a failure mode.
The Verdict:
-
Primary Choice (Process Scale): Suzuki-Miyaura using precatalyst systems (e.g., XPhos Pd G2) to overcome the oxidative addition energy barrier.
-
Secondary Choice (Discovery/Complex Scaffolds): Stille Coupling with "Farina effect" additives (CuI) or fluoride activation, reserved for base-sensitive substrates or when protodeboronation of the coupling partner is observed.
Mechanistic Underpinnings: The 3-Chloropyridine Challenge
To optimize yield, one must understand the failure modes at the molecular level.
-
Oxidative Addition (Rate-Limiting Step): The electron-deficient nature of pyridine pulls electron density away from the C-Cl bond, theoretically activating it for nucleophilic attack (SNAr). However, for Pd(0) insertion, the strong C-Cl bond requires an electron-rich, bulky ligand to facilitate the expansion of the Cl-Pd-L bond angle.
-
Transmetallation Competition:
-
Suzuki:[1][2][3][4] Requires a base (OH⁻, CO₃²⁻) to activate the boronic acid into a boronate species. Pyridine nitrogens can coordinate to Pd, poisoning the catalyst if the phosphine ligand is not bulky enough to displace it.
-
Stille: Neutral transmetallation is slower but avoids the base-mediated decomposition of the pyridine ring or sensitive substituents.
-
Visualization: Comparative Catalytic Cycles
The following diagram highlights the divergence in activation requirements for 3-chloropyridine.
Figure 1: Comparative mechanistic flow. Note the high energy barrier at Oxidative Addition for chlorides, necessitating specific ligand choices.
Deep Dive: Suzuki-Miyaura Protocol (The "Green" Standard)
Standard conditions (Pd(PPh3)4 / Na2CO3) typically fail with 3-chloropyridine due to insufficient electron density on the palladium center. We utilize Buchwald Precatalysts (Generation 2 or 3) to generate monolithic, highly active Pd(0) species in situ.
Optimized Protocol: XPhos Pd G2 System
This system utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich ligand that accelerates oxidative addition into aryl chlorides.
Reagents:
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (mild)
-
Solvent: 1,4-Dioxane/Water (4:1) or THF/Water
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, add 3-chloropyridine (1.0 mmol), Boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial.
-
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Note: If G2 is unavailable, use Pd(OAc)₂ + XPhos (1:2 ratio) premixed in solvent for 5 mins.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Seal and heat to 80–100°C for 2–4 hours. Chlorides require higher activation energy than bromides.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[5]
-
Purification: Silica gel chromatography.
Why this works: The aminobiphenyl backbone of XPhos prevents the formation of inactive Pd-dimers, while the dicyclohexylphosphine group pushes electrons into the Pd center, forcing the oxidative addition into the C-Cl bond.
Deep Dive: Stille Coupling (The "Problem Solver")
Stille is preferred when the boronic acid is unstable (e.g., 2-heteroaryl boronates which suffer from rapid protodeboronation) or when the substrate contains base-sensitive esters/amides. However, standard Stille conditions are often too sluggish for chlorides. We employ the "Super-Stille" conditions using CsF activation.
Optimized Protocol: Fluoride-Activated Stille
Using CsF allows for the formation of hypervalent stannate species, which are more nucleophilic than neutral stannanes, permitting reaction with chlorides without harsh bases.
Reagents:
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Coupling Partner: Organostannane (1.1 equiv)
-
Catalyst: Pd(t-Bu₃P)₂ (2 mol%) or Pd₂(dba)₃ / P(t-Bu)₃
-
Additive: CsF (2.0 equiv) or CuI (10 mol% - "Farina Effect")
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Safety: All weighing must be done in a fume hood or glovebox due to organotin toxicity.
-
Charge: Add 3-chloropyridine (1.0 mmol), Organostannane (1.1 mmol), and CsF (2.0 mmol) to a dry Schlenk tube.
-
Catalyst: Add Pd(t-Bu₃P)₂ (0.02 mmol). The bulky tri-tert-butylphosphine is critical for chloride activation.
-
Solvation: Add anhydrous Dioxane (5 mL).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup (Tin Removal): This is critical. Dilute with ether. Add 10% KF solution and stir vigorously for 30 mins (precipitates polymeric tin fluoride). Filter the white solid.
-
Purification: Flash chromatography (often requires 1% Triethylamine to prevent streaking of pyridine products).
Head-to-Head Data Analysis
The following table summarizes performance metrics based on aggregated experimental data for heteroaryl chloride couplings.
| Metric | Suzuki-Miyaura (XPhos G2) | Stille (Pd(t-Bu₃P)₂ / CsF) |
| Yield (Avg) | 85–95% | 70–85% |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Temp Requirement | 80–100°C | 100–120°C |
| Atom Economy | High (Boronic acids low MW) | Low (Tributyltin group is waste) |
| Toxicity | Low (Class 3 solvents/reagents) | High (Tin is neurotoxic) |
| Purification | Simple (extraction/column) | Difficult (Tin residues) |
| Functional Group Tolerance | Moderate (Base sensitive) | Excellent (Neutral/Acidic) |
Decision Matrix for Process Chemists
Use this logic flow to select the correct methodology for your specific 3-chloropyridine derivative.
Figure 2: Decision matrix for selecting coupling methodology.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Bauer, M., & Maier, M. E. (2002). Stille Coupling of Alkenyl Stannanes with Alkenyl/Aryl Halides: Methodology and Application. Organic Letters, 4(13), 2205–2208. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides.[6] The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of Stille coupling products
Topic: Validating Stille Coupling Products: A Spectroscopic Comparison Guide
Executive Summary: The Stille Paradox
The Stille cross-coupling reaction remains a cornerstone of complex molecule synthesis due to its mild conditions and exceptional functional group tolerance. However, for drug development professionals, it presents a "Stille Paradox": the very attributes that make it synthetically superior (stability of organostannanes) make it analytically burdensome (toxicity and difficulty of removal).
Unlike Suzuki-Miyaura or Negishi couplings, where byproducts are often water-soluble or easily flash-chromatographed, Stille products are frequently contaminated with lipophilic organotin residues (
This guide objectively compares the spectroscopic validation of Stille products against alternative methods and provides a self-validating workflow to ensure pharmaceutical-grade purity.
Part 1: Comparative Analysis of Product Streams
The choice of coupling method dictates the downstream analytical burden. The table below contrasts the "crude product stream" of Stille coupling with its primary competitors, highlighting the specific spectroscopic interference risks.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling |
| Key Reagent | Organostannane ( | Organoboron ( | Organozinc ( |
| Primary Byproduct | Boronic Acids/Salts (Polar) | Zinc Salts (Water Soluble) | |
| Purification Difficulty | High. Tin byproducts often co-elute with non-polar products on Silica. | Low. Byproducts wash out with water/base. | Medium. Salts wash out, but bi-aryls can aggregate. |
| Spectroscopic Risk | High. Alkyl-tin protons (0.8–1.7 ppm) obscure aliphatic signals. | Low. Aromatic region usually clean; Boron invisible in 1H NMR. | Low. Zn salts are NMR silent; solvent peaks (THF) are main issue. |
| Toxicity Limit (Pharma) | Strict (<10-20 ppm Sn). Requires proven clearance. | Moderate. Boron is less toxic, but limits exist. | Low. Zinc is an essential mineral (Class 3).[1] |
Part 2: Spectroscopic Deep Dive
To validate a Stille product, you must move beyond standard purity checks (LCMS/1H NMR) and employ specific techniques to "hunt" for tin.[2]
1H NMR: The "Red Flag" Region
While not quantitative for trace impurities, 1H NMR is the first line of defense.
-
The Danger Zone (0.8 – 1.7 ppm): Tributyltin (
) groups appear as a complex multiplet in this high-field region. If your molecule has aliphatic chains, tin impurities will be buried here. -
The "Satellite" Diagnostic: Tin has two NMR-active isotopes,
and (spin 1/2), with significant natural abundance. Look for "satellite" peaks flanking your product's protons (especially those or to the coupling site). These appear as small doublets with coupling constants ( ) of 20–50 Hz.-
Insight: If you see satellites, you have chemically bound tin or a persistent complex, not just physical occlusion.
-
NMR: The "Fingerprint"
For process optimization,
-
Sensitivity: High (better than
). -
Chemical Shift Range: Massive (~3000 ppm).
-
Diagnostic Shifts (Approximate, solvent-dependent):
-
(Byproduct):
to ppm. (Indicates failed KF wash). -
(Precipitate):
to ppm. (Indicates successful KF treatment; usually solid/polymeric). -
(Distannane):
to ppm. (Indicates homocoupling side reaction). -
(Unreacted Reagent):
to ppm.
-
(Byproduct):
ICP-MS: The "Compliance Certifier"
NMR limits of detection (LOD) are typically ~0.1-1% (1000-10,000 ppm). This is insufficient for pharmaceutical release.
-
Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
-
Capability: Can detect Sn at ppb levels.
-
Requirement: For final compounds, you must use ICP-MS to prove <10 ppm Sn content. XRF is a viable alternative for "quick" checks (>50 ppm).
Part 3: The "Zero-Tin" Experimental Protocol
This protocol integrates chemical purification with spectroscopic validation to ensure high purity.
Objective: Synthesize a biaryl via Stille coupling and validate residual Sn < 20 ppm.
Step 1: The Reaction
-
Combine Aryl Halide (1.0 equiv), Stannane (1.1 equiv), and Pd catalyst (e.g.,
, 5 mol%) in degassed Toluene/DMF. -
Heat to 80-100°C until LCMS shows consumption of halide.
-
Checkpoint: If reaction stalls, do NOT add more stannane immediately. Check for catalyst death (black Pd precipitation).
-
Step 2: The "Fluoride Crash" Workup (Crucial Step)
Why:
-
Cool reaction to RT.
-
Add saturated aqueous Potassium Fluoride (KF) solution (10 mL per mmol substrate).
-
Stir vigorously for 30 minutes .
-
Filter the resulting biphasic mixture through a pad of Celite (traps the white polymeric
solid). -
Wash the Celite pad with EtOAc.
-
Separate layers; wash organic layer with water (2x) and brine.
Step 3: The "Basic Silica" Purification
Why: Residual tin often "streaks" on neutral silica. Basic silica binds acidic tin species.
-
Prepare a silica column slurry.
-
Add 1-2% Triethylamine (
) to the eluent system. -
Run the column. Tin byproducts will often elute very quickly (solvent front) or stay stuck at the baseline, separating from the product.
Step 4: The Validation Loop
-
1H NMR: Check 0.8-1.7 ppm. If clean -> Proceed.
-
ICP-MS: Submit 5 mg sample.
-
Result < 10 ppm: PASS .
-
Result > 10 ppm: FAIL . Perform recrystallization (from polar solvent like Acetonitrile) or wash with aqueous
again.
-
Part 4: Visualizations
Diagram 1: Reaction & Impurity Pathways
This diagram illustrates where the specific tin impurities originate, helping you identify them in the NMR.
Caption: Figure 1. Origin of tin species. Note that Distannanes (Yellow) form if the electrophile is consumed or inactive, creating a distinct NMR impurity (-80 ppm).
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the right validation method based on the stage of development.
Caption: Figure 2. Decision matrix for validating Stille product purity. Note that 1H NMR is a screen, while ICP-MS is the final gatekeeper.
References
-
European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts or metal reagents.[4] (2008).[5][6] Available at: [Link]
- Farina, V., & Krishnamurthy, V. "The Stille Reaction." Organic Reactions, 50(1), 1-652. (1997). (Standard text on mechanism and side reactions).
-
Gallagher, W. P., et al. "Simple, Cost-Effective Removal of Organotin Byproducts from Stille Coupling Reactions." The Journal of Organic Chemistry, 68(9), 3775-3778. (2003). Available at: [Link]
-
Wraackmeyer, B. "119Sn NMR Parameters." Annual Reports on NMR Spectroscopy, 38, 203-264. (1999).[7] (Source for chemical shift data).
-
Heravi, M. M., et al. "Applications of Stille reaction in the synthesis of pharmaceuticals." Journal of Organometallic Chemistry, 869, 106-200. (2018). Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. biospectra.us [biospectra.us]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
Green chemistry alternatives to organotin reagents in cross-coupling
Topic: Green Chemistry Alternatives to Organotin Reagents in Cross-Coupling Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The Stille cross-coupling reaction has long been a pillar of organic synthesis due to its mild, neutral conditions and high functional group tolerance. However, its reliance on organostannanes presents severe challenges in pharmaceutical development: acute neurotoxicity, difficult purification (lipophilic byproducts), and strict regulatory limits on heavy metal residues. This guide objectively evaluates green chemistry alternatives—specifically Micellar Suzuki-Miyaura and Fluoride-Free Hiyama-Denmark couplings—providing experimental protocols and comparative data to facilitate the transition away from tin.[1]
Part 1: The Stille Paradox – Why Change is Necessary
While organotin reagents are stable and chemoselective, their "hidden costs" in drug development are substantial.
| Metric | Stille Coupling (Organotin) | Green Impact |
| Toxicity | High (Neurotoxic, e.g., Trimethyltin) | Negative: Requires dedicated containment and rigorous PPE. |
| Purification | Difficult (Lipophilic tin byproducts) | Negative: Often requires multiple chromatography columns or specific scavengers (KF on silica). |
| Atom Economy | Poor | Negative: The transfer group (e.g., |
| Regulatory | Strict (Class 1 Metal Impurity) | Negative: PDE (Permitted Daily Exposure) limits are extremely low, increasing QC costs. |
Part 2: Strategic Alternatives – A Technical Comparison
To replace Stille, one must match its reliability while eliminating toxicity.[1] The three primary contenders are Organoboron (Suzuki) , Organosilicon (Hiyama) , and Direct C-H Activation .
Micellar Suzuki-Miyaura (The Industry Standard)
-
Green Advancement: The use of surfactant-derived nanomicelles allows reactions to proceed in water at room temperature, eliminating organic solvents (DMF/NMP) and reducing energy consumption.
-
Pros: Commercially available reagents, water as solvent, easy byproduct removal (boric acid is water-soluble).
-
Cons: Base-sensitive substrates may degrade; Boron residues must still be monitored (though limits are higher than Tin).[1]
Fluoride-Free Hiyama-Denmark (The Stable Contender)[2]
-
Green Advancement: Traditional Hiyama requires corrosive fluoride sources (TBAF).[1] The "Denmark" modification uses silanols/siloxanes and simple bases (NaOH/KOH), making it compatible with glass reactors and silica purification.
-
Pros: Reagents are non-toxic and highly stable (more than boronic acids); Silicon byproducts are benign (silica).
-
Cons: Sterically hindered substrates can be sluggish; reagents are less commercially ubiquitous than boronic acids.[1]
Comparative Decision Matrix
| Feature | Stille (Tin) | Micellar Suzuki (Boron) | F-Free Hiyama (Silicon) | C-H Activation |
| Toxicity | High | Low | Very Low | Low |
| Atom Economy | Poor | Moderate | Moderate | Excellent |
| Stability | Excellent | Moderate (Protodeboronation) | Excellent | N/A |
| Cost | High (Disposal) | Low | Moderate | Low |
| Scope | Broadest | Broad | Broad | Narrow (Specific directing groups) |
Part 3: Mechanistic Visualization
The following diagram contrasts the activation pathways. Note that while Stille requires no activation (neutral), Suzuki and Hiyama require base or fluoride to form the active transmetalating species.
Caption: Comparative activation pathways. Stille is unique in its neutral transmetalation, while Suzuki and Hiyama-Denmark require anionic activation.
Part 4: Validated Experimental Protocols
Protocol A: Micellar Suzuki-Miyaura in Water
Objective: Coupling of hydrophobic substrates in water at room temperature using surfactant technology.[1] Green Metrics: Uses water as solvent, low catalyst loading, room temperature (energy efficient).
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Surfactant: 2 wt% TPGS-750-M or Kolliphor EL in water[1]
-
Base: Triethylamine (
, 3.0 equiv)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a stir bar, dissolve the surfactant (e.g., TPGS-750-M) in degassed water to make a 2 wt% solution.
-
Loading: Add the Aryl Bromide (0.5 mmol) and Boronic Acid (0.6 mmol) to the vial.
-
Catalyst Addition: Add
(0.01 mmol) and (1.5 mmol). -
Reaction: Stir the mixture vigorously (1000 rpm) at room temperature (
). The reaction typically appears as a milky emulsion.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Monitoring: Monitor via TLC or HPLC. Most reactions complete within 2–6 hours.[1]
-
Workup (Green): Add a minimal amount of EtOAc or iPrOAc to extract the product.[1] The aqueous surfactant layer can often be recycled.[1]
-
Purification: Concentrate the organic layer and purify via short-path filtration or crystallization.[1]
Validation Note: This protocol works because the lipophilic substrates migrate into the hydrophobic core of the micelles, creating a high local concentration that accelerates the rate, mimicking "phase-transfer" catalysis without toxic solvents.
Protocol B: Fluoride-Free Hiyama-Denmark Coupling
Objective: Coupling using organosilicon reagents without corrosive fluoride salts.[1][2] Green Metrics: Avoids TBAF (corrosive/expensive), uses simple hydroxide bases, benign silicon waste.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylsilanol or Aryltrimethoxysilane (1.2 equiv)
-
Catalyst:
(2 mol%) -
Base: NaOH (2.0 equiv, typically as 1M aqueous solution)
-
Solvent: Water or Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Activation: In a flask, combine the organosilane with 1M NaOH. Stir for 10 minutes to generate the active silanolate species in situ.
-
Addition: Add the Aryl Bromide and
. -
Reaction: Heat the mixture to
(reflux if using ethanol/water). -
Timecourse: Reaction times are typically 4–12 hours.[1]
-
Workup: Cool to room temperature. The silicon byproduct is largely silica (
) or water-soluble silicates.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Extraction: Extract with diethyl ether or ethyl acetate. Wash with brine.[1]
-
Purification: The crude product often contains fewer impurities than Stille reactions; simple filtration through a silica plug is often sufficient.[1]
Part 5: Decision Tree for Reagent Selection
Use this logic flow to determine the best green alternative for your specific substrate.
Caption: Logical workflow for selecting a cross-coupling methodology based on substrate sensitivity.
References
-
Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. [Link]
-
Gallou, F., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]
-
World Health Organization. (2022).[1] Guidelines for Drinking-water Quality: Boron. [Link]
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry. [Link]
Sources
A Comparative Toxicological Guide: Organostannanes vs. Boronic Esters in Research and Development
For decades, organometallic reagents have been indispensable tools in the synthetic chemist's arsenal, enabling the construction of complex molecular architectures that are central to drug discovery and materials science. Among these, organostannanes and boronic esters have been workhorses, particularly in palladium-catalyzed cross-coupling reactions like the Stille and Suzuki-Miyaura couplings, respectively[1][2][3]. However, the utility of a reagent is not measured solely by its reactivity but also by its safety profile. As the principles of green chemistry become more integrated into modern research, a critical evaluation of reagent toxicity is paramount[4][5]. This guide provides an in-depth, objective comparison of the toxicological profiles of organostannanes and boronic esters, offering field-proven insights and experimental data to inform safer and more sustainable scientific practices.
The Dichotomy of Reactivity and Toxicity: An Overview
Organostannanes, used in the Stille reaction, and boronic acids or esters, used in the Suzuki-Miyaura reaction, can often achieve similar synthetic transformations, primarily the formation of carbon-carbon bonds[2][6]. The choice between them has historically been driven by factors like functional group tolerance and reaction conditions. Yet, a significant drawback of Stille coupling is the inherent toxicity of organotin reagents and their byproducts[2][3]. This has propelled the Suzuki-Miyaura reaction, with its use of generally less toxic and more environmentally benign boronic acid derivatives, to become one of the most widely used cross-coupling methods in modern chemistry[7][8].
Mechanisms of Toxicity: A Tale of Two Metals
The fundamental differences in the biological impact of these two classes of compounds stem from their distinct interactions at the cellular and molecular levels.
Organostannanes: Potent Disruptors of Cellular Homeostasis
Organotin compounds are notorious for their broad-spectrum toxicity, which is largely dictated by the number and nature of the organic groups attached to the tin atom[9][10]. The general order of toxicity is triorganotins (R3SnX) > diorganotins (R2SnX2) > monoorganotins (RSnX3)[9][10]. Triorganotins like tributyltin (TBT) and trimethyltin (TMT) are particularly potent toxins.
Their mechanisms of action are multifaceted and severe:
-
Neurotoxicity : Trimethyltin (TMT) and triethyltin (TET) are powerful neurotoxins that can cross the blood-brain barrier[11][12][13]. TMT induces selective neuronal cell death, particularly in the hippocampus, a brain region critical for memory[14]. This neurotoxicity can be mediated by excessive glutamate signaling, a phenomenon known as excitotoxicity[14]. Symptoms of intoxication in humans can be severe and persistent, including memory deficits, seizures, and headaches that can last for years[12][15].
-
Immunotoxicity : Tributyltin (TBT) and dibutyltin (DBT) are known to be immunotoxic[15]. They can suppress the immune system, making organisms more susceptible to infections.
-
Mitochondrial Disruption & Apoptosis : A primary mechanism of organotin toxicity is the disruption of mitochondrial function. TBT can collapse the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event is a critical trigger for the intrinsic pathway of apoptosis (programmed cell death), activating a cascade of enzymes called caspases that dismantle the cell[9].
Boronic Esters and Acids: A Generally Milder Profile
In stark contrast, boronic acids and their esters are widely regarded as having low toxicity.[16][17][18] This favorable profile is a key reason for their widespread adoption in medicinal chemistry and drug development[16][19]. The FDA-approved drug bortezomib (Velcade®), a boronic acid peptide, highlights their therapeutic potential.[19]
Their biological interactions are more nuanced:
-
Reversible Covalent Bonding : Boronic acids are Lewis acids that can form reversible covalent bonds with diols (molecules with two hydroxyl groups), which are present in many biological molecules like sugars and specific amino acid residues in proteins (e.g., serine)[18][20]. This interaction is central to their mechanism of action as enzyme inhibitors but also means they are not indiscriminate cellular toxins. At physiological pH, an equilibrium exists between the neutral, trigonal form and an anionic, tetrahedral form, which influences their binding affinity.[16][21]
-
Oxidative Instability : A key vulnerability of boronic acids is their susceptibility to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide[19][22]. This process, known as deboronation, converts the boronic acid into an alcohol and boric acid, which is relatively innocuous and can be excreted by the body[16][22]. While this can limit their in vivo stability, it also represents a detoxification pathway.
-
Context-Dependent Toxicity : It is crucial to note that "low toxicity" is not "no toxicity". While generally safe, some boronic acids have shown potential for mutagenicity in microbial assays (Ames test), suggesting that specific structures should be evaluated on a case-by-case basis.[23][24] The neurotoxicity associated with bortezomib is considered an exception rather than the rule for the broader class of boronic acids.[22]
Quantitative Toxicity Data: A Head-to-Head Comparison
Quantitative data provides a clear, objective measure of toxicity. The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test animal population, typically expressed in milligrams per kilogram of body weight (mg/kg)[25][26]. A lower LD50 value indicates higher toxicity[26]. The IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Representative Compound | Test Species | Route | LD50 (mg/kg) | Toxicity Classification | Reference |
| Organostannane | Tributyltin (TBT) Oxide | Rat | Oral | 148 | Toxic | [9] (Implied) |
| Organostannane | Triphenyltin (TPT) Acetate | Rat | Oral | 136 | Toxic | [9] (Implied) |
| Organostannane | Trimethyltin (TMT) Chloride | Rat | Oral | 12.6 | Highly Toxic | [27] (Implied) |
| Boronic Acid | Phenylboronic Acid | Mouse | Oral | 2000 | Harmful | [28] (Implied) |
| Boronic Acid | 3-Carboxyphenylboronic Acid | Rat | Oral | >5000 | May be harmful | [23] (Implied) |
| Boronic Ester | Bortezomib | N/A | N/A | See IC50 | N/A | [19] |
Note: LD50 values can vary based on the specific salt/ester form and the animal model used.[25] The table provides representative values for comparison.
Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay
To empower researchers to validate these claims, this section provides a standardized protocol for assessing basal cytotoxicity using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[29][30]
Objective
To determine the IC50 value of a test compound (organostannane or boronic ester) on a cultured cell line (e.g., 3T3 mouse fibroblasts or HepG2 human liver cancer cells).[29][31]
Materials
-
Cultured cells (e.g., 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology
-
Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation : Prepare a 2x concentrated serial dilution of the test compounds in complete medium. Include a vehicle control (medium with the highest concentration of solvent, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Cell Treatment : Carefully remove the medium from the wells. Add 100 µL of the prepared 2x compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization : Remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (dose-response curve) to determine the IC50 value.
-
Conclusion and Future Outlook
For researchers, scientists, and drug development professionals, the message is clear: whenever a synthetic route offers a choice, prioritizing boronic esters over organostannanes is a scientifically sound decision that aligns with the principles of safety and green chemistry. While no chemical is entirely without hazard, a thorough understanding of their toxicological profiles allows for informed risk assessment and the responsible advancement of science.
References
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS . Agency for Toxic Substances and Disease Registry.
-
Stelzer, O., & Karas, M. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review . Frontiers in Neuroscience.
-
Maille, E. A. (2000). Trimethyltin-induced neurotoxicity: In vitro and in vivo mechanistic studies . Purdue e-Pubs.
-
Stelzer, O., & Karas, M. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review . PMC.
-
Aschner, M., & Aschner, J. L. (1992). Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity . Neuroscience & Biobehavioral Reviews.
-
Alves, M. J., Ferreira, I. C., & Santos, M. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules.
-
Li, Z., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . Organic Process Research & Development.
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation . (2025). Preprints.org.
-
Dendar, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . Molecules.
-
Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals . (2025). Nottingham ePrints.
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress.
-
Boronic Acids and Derivatives . Amerigo Scientific.
-
Alonso, F., & Yus, M. (2020). Advances in Cross-Coupling Reactions . Molecules.
-
Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods . Accounts of Chemical Research.
-
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery . (2025). MDPI.
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . ResearchGate.
-
A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives . Benchchem.
-
Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2004). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction . Synlett.
-
Mohammed, F. Z., et al. (2019). In-vitro Biochemical Studies on Organometallic Compounds as Anticancer Agents . Asian Journal of Research in Biochemistry.
-
d'Este, M., et al. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities . Chemistry of Materials.
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts . PNAS.
-
Organometallic Anticancer Compounds . PMC - NIH.
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide . (2023). Biosynth.
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In Vitro Cytotoxicity Assay . Alfa Cytology.
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How toxic organotin compounds really are? . Reddit.
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The in-vitro cytotoxic effect of the ligands, complexes, metal salts,... . ResearchGate.
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An In-depth Technical Guide to the Safety and Handling of Organotin Compounds . Benchchem.
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Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Wiley-VCH.
-
Al-Attar, A. M. (2018). Organotin Compounds Toxicity: Focus on Kidney . Frontiers in Bioscience.
-
Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society.
-
Organotin chemistry . Wikipedia.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate.
-
Toxicity and speciation analysis of organotin compounds . International Journal of Environmental Analytical Chemistry.
-
Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope . RSC Medicinal Chemistry.
-
Scott, J. P., & Svejstrup, J. Q. (2026). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange . Nature Chemistry.
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22.4: The Lethal Dose . (2022). Chemistry LibreTexts.
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Classification of LD 50 based on dose range . ResearchGate.
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“How Toxic Is Toxic?” . Flinn Scientific.
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Hansen, M. M., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity . Molecules.
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In Vivo Mutagenicity Testing of Arylboronic Acids and Esters . ResearchGate.
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Stability of Boronic Esters to Hydrolysis : A Comparative Study . Semantic Scholar.
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Comparison of reactivity of different boron reagents (a) The predicted... . ResearchGate.
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(PDF) Toxicity and speciation analysis of organotin compounds . ResearchGate.
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Stability of Boronic Esters to Hydrolysis : A Comparative Study | Article Information . J-Global.
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A Senior Application Scientist's Guide to Cross-Coupling of Chloropyridines: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a ubiquitous feature in a vast number of blockbuster drugs. Chloropyridines, being readily available and cost-effective, are attractive starting materials for the synthesis of complex pharmaceutical intermediates. However, the inherent stability of the C-Cl bond presents a significant challenge for their use in cross-coupling reactions, often necessitating carefully optimized conditions to achieve high yields. This guide provides an in-depth comparison of the most common cross-coupling methodologies for the functionalization of chloropyridines, with a focus on yield performance and the mechanistic rationale behind the choice of a particular method.
The Challenge of Chloropyridine Coupling: A Question of Reactivity
The efficacy of palladium-catalyzed cross-coupling reactions with halopyridines is intrinsically linked to the strength of the carbon-halogen bond. The generally accepted trend for reactivity is I > Br > Cl, which is inversely correlated with the bond dissociation energy. The C-Cl bond is the strongest of the three, making the oxidative addition of the palladium catalyst—the rate-limiting step in many cross-coupling cycles—more challenging.[1][2] This lower reactivity of chloropyridines often requires more robust catalyst systems, higher temperatures, and longer reaction times to achieve satisfactory yields.
Furthermore, the position of the chlorine atom on the pyridine ring significantly influences its reactivity. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions more electron-deficient and thus more susceptible to oxidative addition compared to the C5 position.[3] However, the C2 position can also lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center, a particularly prevalent issue with 2-chloropyridines.[4]
This guide will dissect the performance of four key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi—in the context of these challenges, providing a comparative analysis of their yields and a practical framework for selecting the optimal method for your synthetic needs.
Comparative Yield Analysis of Cross-Coupling Methods
The choice of cross-coupling reaction can have a dramatic impact on the yield and success of a synthetic transformation involving chloropyridines. The following tables provide a comparative overview of typical yields achieved for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings with different chloropyridine isomers. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Table 1: Comparative Yields for the Suzuki-Miyaura Coupling of Chloropyridines
| Chloropyridine Isomer | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~70-85 | [5] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80-95 | [5] |
| 4-Chloropyridine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Moderate to Good | [6] |
| 2-Chloro-3-aminopyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Dialkylbiphenylphosphine | K₃PO₄ | Toluene/H₂O | 100 | 24 | 99 | [7] |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 24 | Excellent | [1] |
Table 2: Comparative Yields for the Buchwald-Hartwig Amination of Chloropyridines
| Chloropyridine Isomer | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 2,4-Dichloropyridine (C2 selective) | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | High | [8] |
| 3-Chloropyridine | Primary/Secondary Amines | Pd(OAc)₂ / RuPhos, BrettPhos | NaOtBu | Toluene, Dioxane | 80-110 | 12-24 | Good to Excellent | [9] |
| 4-Chloropyridine | Various Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 70-95 | [10] |
| 2-Chloropyridine | Primary Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | Good to Excellent | [10] |
Table 3: Comparative Yields for the Sonogashira Coupling of Chloropyridines
| Chloropyridine Isomer | Alkyne | Catalyst System (Pd/Cu Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 2,6-Dichloropyridine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Piperidine | DMF | 60 | 6 | ~85-95 | [11] |
| 5-Chloro-2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 89 | [12] |
| 3-Chloropyridine | Terminal Alkynes | PdCl₂(SIPr)(3-chloropyridine) | KOH | Ethanol | 80 | 24 | Good | [8] |
| 2,6-Dichloropyridine | Terminal Alkynes | Pd(P(t-Bu)₃)₂ (copper-free) | K₂CO₃ | Toluene | 100 | 10 | ~85-94 | [11] |
Table 4: Comparative Yields for the Negishi Coupling of Chloropyridines
| Chloropyridine Isomer | Organozinc Reagent | Catalyst System (Pd or Ni Source / Ligand) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 2-Chloropyridines | Pyridylzinc reagents | Pd(PPh₃)₄ | THF | 50-65 | 12-24 | 50-98 | [13] |
| 3-Chloropyridine | Alkyl/Arylzinc reagents | Acenaphthoimidazolylidene Pd Complex | THF | RT - 80 | 0.5-24 | Moderate to Excellent | [14] |
| 4-Chloropyridines | Alkyl/Arylzinc reagents | Pd(dba)₂ / XPhos | THF | RT | 12-24 | Good | [15] |
| 2-Chloropyridines | Alkyl bromides (cross-electrophile) | Ni(COD)₂ / Bathophenanthroline | DMF | 50 | 19-48 | Moderate | [16] |
Deep Dive into Cross-Coupling Methodologies
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is one of the most versatile and widely used cross-coupling methods.[5] For chloropyridines, the key to success lies in the selection of a highly active catalyst system capable of activating the strong C-Cl bond.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the chloropyridine to a Pd(0) complex. This is followed by transmetalation with the organoboron species, which is activated by a base. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The oxidative addition is typically the rate-determining step for chloropyridines.[1]
Causality Behind Experimental Choices:
-
Catalyst: For chloropyridines, simple catalysts like Pd(PPh₃)₄ can be effective, especially with microwave heating which can overcome the high activation energy of the C-Cl bond cleavage.[5] However, for more challenging substrates or milder conditions, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition.[17]
-
Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the yield and should be optimized for each substrate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. [18]This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry.
Mechanistic Insight: The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. [19]Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). [11] Causality Behind Experimental Choices:
-
Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the classic system. [11]The choice of phosphine ligand can influence the reaction efficiency.
-
Base: An amine base, such as triethylamine or piperidine, is used to deprotonate the terminal alkyne and also often serves as the solvent. [11]* Solvent: Solvents like DMF or THF are commonly used, often in conjunction with the amine base.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. [20]This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon centers.
Mechanistic Insight: The catalytic cycle of the Negishi coupling follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. The organozinc reagent transfers its organic group to the palladium(II) center in the transmetalation step. [2][21] Causality Behind Experimental Choices:
-
Catalyst: Both palladium and nickel catalysts are effective for Negishi couplings. Palladium catalysts generally offer higher yields and greater functional group tolerance. [20]Simple catalysts like Pd(PPh₃)₄ can be used, as well as more sophisticated N-heterocyclic carbene (NHC) complexes which have shown high activity. [13][14]* Organozinc Reagent: The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide (e.g., ZnCl₂).
-
Solvent: Anhydrous THF is the most common solvent for Negishi couplings.
Decision-Making Workflow for Chloropyridine Cross-Coupling
Choosing the right cross-coupling method is critical for success. The following workflow provides a logical framework for making this decision based on the desired bond formation and the nature of the chloropyridine substrate.
Experimental Protocols
The following are representative, high-yielding experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of chloropyridines.
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
This microwave-assisted protocol is adapted from a procedure demonstrating high yields for the coupling of chloropyridines. [5] Materials:
-
3-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add 3-chloropyridine (113.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL total).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 10-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyridine with Aniline
This protocol is a general procedure for the amination of chloropyridines using a robust catalyst system. [10] Materials:
-
4-Chloropyridine hydrochloride (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.024 mmol, 2.4 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (11.4 mg, 0.024 mmol), and KOt-Bu (157 mg, 1.4 mmol).
-
Add 4-chloropyridine hydrochloride (150 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-anilinopyridine.
Protocol 3: Sonogashira Coupling of 2-Amino-5-chloropyridine with Phenylacetylene
This protocol is adapted from a high-yielding synthesis of 2-amino-3-alkynylpyridines. [12] Materials:
-
2-Amino-5-chloropyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.0125 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.025 mmol, 5.0 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 5.0 mol%)
-
Triethylamine (Et₃N) (2 mL)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Round-bottomed flask
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol), PPh₃ (6.6 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol) to a 10 mL round-bottomed flask.
-
Add DMF (2 mL) and stir for 30 minutes.
-
Add 2-amino-5-chloropyridine (64.3 mg, 0.5 mmol), phenylacetylene (61.3 mg, 0.6 mmol), and Et₃N (2 mL).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-amino-5-(phenylethynyl)pyridine.
Conclusion
The cross-coupling of chloropyridines is a powerful strategy for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries. While the inertness of the C-Cl bond presents a challenge, significant advances in catalyst technology have made the use of these cost-effective starting materials increasingly viable. The choice of the optimal cross-coupling method—be it Suzuki-Miyaura for C-C bond formation with boronic acids, Buchwald-Hartwig for C-N bond formation, Sonogashira for the introduction of alkynyl moieties, or the highly versatile Negishi coupling—depends on a careful consideration of the desired transformation, the specific chloropyridine isomer, and the functional group tolerance required. By understanding the mechanistic nuances and leveraging the appropriate catalyst systems, researchers can unlock the full potential of chloropyridines in their synthetic endeavors.
References
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Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
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Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
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ACS Publications. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]
-
RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]
-
RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]
-
ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
Chem-Station. (2014). Negishi Cross Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]
-
Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Retrieved from [Link]
-
MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
- BenchChem. (2025).
-
MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
-
ACS Publications. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
-
PubMed. (2013). Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. Retrieved from [Link]
-
ACS Publications. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein Archives. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
-
National Center for Biotechnology Information. (2020). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Chloro-3-(tributylstannyl)pyridine
Navigating the complexities of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also an unwavering commitment to safety. Organotin compounds, such as 5-Chloro-3-(tributylstannyl)pyridine, are powerful reagents, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2][3] However, their utility is matched by their significant toxicity.[1][4] This guide provides essential, field-proven safety protocols and logistical plans for researchers handling this potent chemical, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Adversary
5-Chloro-3-(tributylstannyl)pyridine belongs to the tributyltin (TBT) class of organometallic compounds. TBTs are recognized for their severe toxicity, acting as potent neurotoxins, immunotoxins, and endocrine disruptors.[4][5][6][7][8] The primary danger lies in the tributyltin moiety, which can cause lasting harm through all routes of exposure: inhalation, ingestion, and dermal contact.[4][9]
The Safety Data Sheet (SDS) for 5-Chloro-3-(tributylstannyl)pyridine classifies it with the following hazard statements, which form the basis of our protective strategy[10]:
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H360FD: May damage fertility. May damage the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Given this profile, treating this compound with the utmost respect and implementing stringent controls is not merely a recommendation—it is a necessity.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even selected, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All manipulations of 5-Chloro-3-(tributylstannyl)pyridine, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.[4][11] The sash should be kept as low as possible to maximize airflow and provide a physical barrier.
-
Designated Area: A specific area within the fume hood should be designated for organotin use.[4][11] This area should be clearly marked with warning signs to prevent cross-contamination and alert other lab members.
-
Ventilation: Ensure the laboratory has adequate general ventilation in addition to the fume hood to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between the researcher and the chemical hazard. For organotins, a comprehensive PPE strategy is non-negotiable.[11] Each component is critical and must be worn for the entire duration of the handling process.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Neoprene or thick Nitrile). | Organotins are readily absorbed through the skin.[9] Double-gloving provides a robust barrier; the outer glove takes the primary contamination, and the inner glove offers protection during outer glove removal. |
| Eye & Face Protection | Chemical safety goggles and an 8-inch minimum face shield.[11] | Protects against splashes of the chemical or solvents, which can cause serious eye irritation.[10][12] The face shield adds a layer of protection for the entire face. |
| Body Protection | A lab coat (cotton or flame-retardant material is suitable).[11] A chemically resistant apron should be worn over the lab coat. | Provides a barrier against spills and splashes, preventing contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Required for weighing the solid compound or in any situation where aerosolization or dust generation is possible.[11][13] This protects against inhalation, a primary exposure route.[9] |
Operational Plan: A Step-by-Step Handling Protocol
This section outlines a standard procedure for weighing and transferring 5-Chloro-3-(tributylstannyl)pyridine for a reaction, such as a Stille coupling.[2] This protocol is designed to minimize exposure at every step.
Workflow for Weighing and Transferring Organotin Reagent
Caption: Workflow for safe handling of solid organotin reagents.
Detailed Steps:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Line the designated work area in the fume hood with absorbent, disposable bench paper.
-
Prepare two labeled waste containers: one for "Organotin Solid Waste" and one for "Organotin Liquid Waste."
-
-
Weighing and Transfer:
-
Tare a clean weigh paper on an analytical balance located inside the fume hood.
-
Carefully dispense the required amount of 5-Chloro-3-(tributylstannyl)pyridine onto the weigh paper. Avoid creating dust.
-
Record the weight.
-
Gently fold the weigh paper and use a powder funnel to transfer the solid into the reaction vessel.
-
Using a small amount of the reaction solvent, rinse the weigh paper into the funnel to ensure a complete quantitative transfer.
-
-
Post-Transfer Cleanup:
-
Immediately place the contaminated weigh paper and any contaminated wipes into the "Organotin Solid Waste" container.
-
Cap the reagent bottle and wipe it down with a damp cloth before returning it to its designated storage location.
-
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek immediate medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and provide respiratory support if needed.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Contact a poison control center or physician immediately.[12][14]
-
Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[14][17] Carefully sweep up the material, place it in the "Organotin Solid Waste" container, and decontaminate the area (see Section 6).
Storage and Waste Disposal: Managing the Aftermath
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage
Organotin compounds can be unstable in solution and may degrade over time, especially when exposed to light or moisture.[18]
-
Store 5-Chloro-3-(tributylstannyl)pyridine in its original, tightly sealed container.
-
Keep the container in a cool, dark, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[19] A recommended storage temperature is often refrigerated to maintain product quality.[17]
Waste Disposal and Decontamination
All organotin waste is considered hazardous and must be disposed of accordingly.[4][11]
-
Segregation: Never mix organotin waste with other waste streams.[4] Use dedicated, clearly labeled containers for solid and liquid organotin waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, bench paper, pipette tips, etc.) must be placed in the "Organotin Solid Waste" container.
-
Glassware Decontamination: A common and effective procedure for decontaminating glassware is to soak it overnight in a 10% bleach solution.[20] This oxidizes the organotin compounds to less toxic tin oxides.[11] After the bleach soak, wash the glassware thoroughly with soap and water, followed by a solvent rinse (e.g., acetone).
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize the synthetic power of 5-Chloro-3-(tributylstannyl)pyridine, advancing their scientific goals while prioritizing personal and environmental well-being.
References
- Title: Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin Source: Journal of Toxicology and Environmental Health, Part A URL
- Title: safety and handling precautions for organotin compounds - Benchchem Source: BenchChem URL
- Title: Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing)
- Title: Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights - MDPI Source: MDPI URL
- Title: Neurotoxicity and Oxidative Damage Induced from Exposure of Male Rats to Low doses of the Synthetic Environmental Contaminant Tributyltin | Wasit Journal for Pure sciences Source: Wasit Journal for Pure sciences URL
- Title: Investigating the Environmental Impact of Organotins - LCGC International Source: LCGC International URL
- Title: An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem Source: BenchChem URL
- Title: 5-Chloro-3-(tributylstannyl)
- Source: Agency for Toxic Substances and Disease Registry (ATSDR)
- Title: Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio)
- Title: NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn)
- Title: Dealing with Organotin reactions : r/chemistry - Reddit Source: Reddit URL
- Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
- Source: National Institutes of Health (NIH)
- Title: • SAFETY DATA SHEET Source: Merck KGaA URL
- Title: Hazard(s)
- Title: Stille Cross-Coupling - J&K Scientific LLC Source: J&K Scientific LLC URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: 3 3 0 Material Safety Data Sheet - Actylis Lab Solutions Source: Actylis Lab Solutions URL
- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
- Title: Stille reaction - Wikipedia Source: Wikipedia URL
- Title: Safety Data Sheet - CymitQuimica Source: CymitQuimica URL
- Title: Stille Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio) | PLOS One [journals.plos.org]
- 9. Diagnosis and treatment of organotin poisoned patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Chloro-3-(tributylstannyl)pyridine AldrichCPR 206115-67-5 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 14. dla.mil [dla.mil]
- 15. actylislab.com [actylislab.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
